Methyl non-6-enoate
CAS No.:
Cat. No.: VC18511507
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O2 |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | methyl non-6-enoate |
| Standard InChI | InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3 |
| Standard InChI Key | IAXJWKAHMIYBRY-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCCCCC(=O)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
Methyl non-6-enoate is formally designated as methyl (6E)-6-nonenoate, reflecting its esterified carboxyl group and trans-configuration (E) at the sixth carbon . The compound’s structure comprises a linear carbon chain with a double bond between carbons 6 and 7, terminating in a methyl ester moiety. Its SMILES notation () and InChIKey (IAXJWKAHMIYBRY-UHFFFAOYSA-N) provide unambiguous representations for computational and experimental identification .
The double bond’s geometry influences molecular interactions, as evidenced by its 3D conformational analysis, which reveals a bent alkene region and extended alkyl tail . This structural motif is critical for its physicochemical behavior, including solubility and reactivity.
Spectroscopic and Chromatographic Signatures
Gas chromatography (GC) studies using non-polar columns (e.g., HP-5MS) report a retention index (RI) of 1372.8 under helium carrier gas, with a temperature gradient from 60°C to 280°C . Polar columns like Stabilwax DA yield an RI of 2259, highlighting its differential partitioning in analytical separations . Mass spectrometry data confirm a molecular ion peak at m/z 170.25, consistent with its molecular weight .
Synthesis and Production
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Wittig Reaction | Ylide, THF, 0°C → RT | 45 | |
| Z→E Isomerization | NaNO₂, HNO₂, 4°C | 85 | |
| Esterification | MeOH, H₂SO₄, reflux | 82 |
Natural Occurrence and Biological Relevance
Biosynthesis in Nicotiana tabacum
Methyl non-6-enoate is a secondary metabolite in tobacco, synthesized via fatty acid biosynthesis pathways. Δ6-desaturases introduce the double bond into palmitic acid derivatives, followed by esterification with methanol . Its ecological role may involve plant defense, as analogous esters exhibit antimicrobial activity .
Physical and Chemical Properties
Thermodynamic and Solubility Data
Methyl non-6-enoate is a liquid at room temperature () with a boiling point of . Its solubility in water is low (), but it miscibility in organic solvents like ethanol and dichloromethane .
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 170.25 g/mol | PubChem |
| logP | 3.63 | NP-MRD |
| Polar Surface Area | 26.3 Ų | NP-MRD |
| Refractivity | 50.76 | NP-MRD |
Stability and Reactivity
The ester group undergoes hydrolysis under acidic or basic conditions, yielding non-6-enoic acid. The double bond participates in hydrogenation and epoxidation reactions, enabling functionalization for downstream applications .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis using a 30 m HP-5MS column (0.25 mm ID, 0.25 μm film) resolves methyl non-6-enoate at 1372.8 RI under programmed heating . Characteristic fragmentation patterns include ions at m/z 138 (alkene cleavage) and m/z 74 (McLafferty rearrangement) .
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) signals: δ 5.35 (m, 2H, CH₂=CH), δ 3.65 (s, 3H, OCH₃), δ 2.28 (t, 2H, COOCH₃) . ¹³C NMR confirms the ester carbonyl at δ 174.2 and olefinic carbons at δ 129.5 and 130.1 .
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